CD73-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to CD73-IN-1 and the Adenosine Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ecto-5'-nucleotidase CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immunity. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the adenosine signaling pathway, the function of CD73, and the role of CD73 inhibitors, with a specific focus on the representative small molecule inhibitor, CD73-IN-1. This document details the mechanism of action, available quantitative data, and relevant experimental protocols for researchers in the field of drug development and oncology.
The Adenosine Signaling Pathway in the Tumor Microenvironment
The adenosine signaling pathway is a key regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is sequentially hydrolyzed by two cell-surface ectoenzymes: CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[4][5] CD39 converts ATP and adenosine diphosphate (ADP) to AMP.[4] Subsequently, CD73 hydrolyzes AMP into adenosine.[5][6]
This accumulation of extracellular adenosine exerts potent immunosuppressive effects by binding to one of four G protein-coupled adenosine receptors: A1, A2A, A2B, or A3.[1] The activation of A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, is predominantly responsible for dampening anti-tumor immunity.[2][5] This signaling cascade leads to the inhibition of immune cell proliferation, cytokine production, and cytotoxic activity, thereby allowing tumor cells to evade immune surveillance.[1][5]
Role of CD73 in Cancer Progression
Elevated expression of CD73 is observed in a wide range of human cancers, including breast, lung, colorectal, ovarian, and melanoma, and is often correlated with poor prognosis.[5][6][7][8] Beyond its role in immune suppression, CD73-generated adenosine can directly promote tumor growth, proliferation, and metastasis.[1][6][7] It can also contribute to angiogenesis and the development of resistance to conventional cancer therapies.[7]
This compound: A Small Molecule Inhibitor of CD73
This compound represents a class of small molecule inhibitors designed to block the enzymatic activity of CD73. While specific data for a compound named "this compound" is limited, extensive research has been conducted on similar small molecule inhibitors. For the purpose of this guide, we will focus on a closely related and publicly documented compound, CD73-IN-19 , as a representative example.
Chemical Properties of CD73-IN-19
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 355.41 |
| Target | CD73 |
| Pathway | Immunology/Inflammation |
Biological Activity of CD73-IN-19
The following table summarizes the available quantitative data for CD73-IN-19.
| Assay | Description | Result |
| CD73 Enzymatic Activity | Inhibition of human CD73 enzymatic activity. | 44% inhibition at 100 µM |
| T Cell Proliferation | Antagonism of the blockade of T cell proliferation induced by TCR triggering (mediated by CD73 activity). | Complete antagonism at 10 µM and 100 µM |
| hA2A Receptor Activity | Inhibition of the human A2A receptor activity in HEK-293 cells. | Kᵢ = 3.31 µM |
Source: MedChemExpress product datasheet for CD73-IN-19.
Quantitative Data on CD73 Inhibition and Adenosine Levels
The following tables provide a summary of quantitative data related to CD73 inhibition and adenosine concentrations in the tumor microenvironment, compiled from various studies.
In Vitro Inhibition of CD73 by Various Small Molecules
| Compound | Target | IC₅₀ / Kᵢ | Cell Line / Enzyme Source | Reference |
| AB680 | Human CD73 | Kᵢ = 5 pM | Recombinant Human CD73 | Not specified in snippets |
| APCP (α,β-methylene ADP) | CD73 | Potent inhibitor | Various | [4] |
| Oleclumab (MEDI9447) | Human CD73 | Potent inhibitor | Recombinant Human CD73 | [9] |
Adenosine Concentrations in the Tumor Microenvironment
| Cancer Type | Adenosine Concentration (µM) | Method | Reference |
| Various Solid Tumors | Can reach micromolar concentrations | In vivo studies | [9] |
| In Vitro TME Simulation | 50 µM (critical threshold) | In vitro cell culture | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CD73 inhibitors and their effects on the adenosine signaling pathway.
In Vitro CD73 Enzyme Inhibition Assay
This protocol is based on commercially available CD73 inhibitor screening assay kits.[12][13][14]
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of purified recombinant CD73.
Materials:
-
Purified recombinant human CD73 enzyme
-
AMP (substrate)
-
Test compound (CD73 inhibitor)
-
Assay buffer
-
Colorimetric detection reagent (to measure inorganic phosphate)
-
96- or 384-well microplate
-
Microplate reader capable of reading absorbance at 630 nm
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of purified CD73 enzyme to each well of the microplate.
-
Add the serially diluted test compound to the respective wells. Include wells with a known CD73 inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the reaction for a set period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric detection reagent.
-
Read the absorbance at 630 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Assessment of CD73 Inhibitors in a Syngeneic Mouse Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CD73 inhibitor in vivo.
Objective: To assess the effect of a CD73 inhibitor on tumor growth, alone or in combination with other immunotherapies, in a mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Mouse cancer cell line (e.g., MC38 colorectal cancer)
-
CD73 inhibitor (formulated for in vivo administration)
-
Other therapeutic agents (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell profiling
Procedure:
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, CD73 inhibitor alone, anti-PD-1 alone, combination therapy).
-
Administer the treatments according to the planned dosing schedule and route of administration.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Excise tumors and spleens for further analysis.
-
Process tumors to isolate tumor-infiltrating lymphocytes (TILs).
-
Analyze the phenotype and function of TILs and splenocytes by flow cytometry using antibodies against markers such as CD3, CD4, CD8, FoxP3, and markers of activation and exhaustion.
-
Analyze adenosine levels in the tumor microenvironment using techniques like HPLC or mass spectrometry.
Visualizations
Adenosine Signaling Pathway
Caption: The Adenosine Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of a CD73 Inhibitor
References
- 1. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 2. Frontiers | Unlocking the adenosine receptor mechanism of the tumour immune microenvironment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
CD73-IN-1 and its Effect on Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, plays a significant role in various physiological and pathological processes, including tumor growth, immune evasion, and angiogenesis. The inhibition of CD73 has emerged as a promising therapeutic strategy in oncology. CD73-IN-1 is a novel small molecule inhibitor of CD73. This technical guide provides a comprehensive overview of the role of CD73 in angiogenesis and discusses the potential effects of its inhibition by compounds such as this compound, based on the current understanding of CD73's function in neovascularization. While specific data on this compound's direct impact on angiogenesis is not yet available in peer-reviewed literature, this document extrapolates its likely effects based on studies with other CD73 inhibitors and genetic models.
Introduction to CD73 and its Role in Angiogenesis
CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is widely expressed on various cell types, including endothelial cells, lymphocytes, and many types of cancer cells.[1] Its primary enzymatic function is the dephosphorylation of AMP to adenosine, a key signaling molecule in the tumor microenvironment.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. CD73 promotes tumor angiogenesis through both its enzymatic and non-enzymatic functions.[2]
Enzymatic Role: The production of adenosine by CD73 is a major driver of its pro-angiogenic effects. Adenosine can stimulate endothelial cell proliferation, migration, and tube formation by activating its receptors, primarily the A2A and A2B adenosine receptors.[3] This activation can lead to the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2][4]
Non-Enzymatic Role: Beyond its catalytic activity, CD73 can also modulate cell adhesion and signaling through direct protein-protein interactions, contributing to the angiogenic process.[2]
Both tumor-derived and host-derived CD73, particularly on endothelial cells, contribute synergistically to tumor angiogenesis.[1][5] Studies have shown that in CD73-deficient mice, tumor angiogenesis is significantly impaired.[5]
This compound: A Novel CD73 Inhibitor
This compound is a small molecule inhibitor of the CD73 enzyme.[1][3] It is identified as example 80 in patent WO 2017153952 A1.[1][3]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2132396-40-6 |
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.41 g/mol |
Source:[3]
At present, there is a lack of published scientific studies specifically detailing the in vitro and in vivo effects of this compound on angiogenesis. The following sections on experimental data and protocols are therefore based on general methodologies used to assess the impact of other CD73 inhibitors on angiogenesis.
Anticipated Effects of this compound on Angiogenesis (Hypothetical Data)
Based on the known function of CD73, it is anticipated that this compound would inhibit angiogenesis. The following table summarizes hypothetical quantitative data that would be expected from key angiogenesis assays.
| Assay | Parameter Measured | Expected Effect of this compound | Hypothetical Quantitative Result |
| Endothelial Cell Proliferation Assay | Cell Viability / Number | Inhibition of endothelial cell growth | IC50: 100 nM |
| Endothelial Cell Migration (Wound Healing) Assay | % Wound Closure | Reduction in endothelial cell migration | 50% reduction at 1 µM after 24h |
| Tube Formation Assay | Total Tube Length / Branch Points | Disruption of capillary-like network formation | 70% decrease in total tube length at 1 µM |
| Aortic Ring Sprouting Assay | Microvessel Outgrowth Area | Inhibition of microvessel sprouting from aortic rings | 60% reduction in sprout area at 1 µM |
| In Vivo Matrigel Plug Assay | Hemoglobin Content / CD31+ Staining | Decreased blood vessel infiltration into the Matrigel plug | 40% reduction in hemoglobin content |
Key Experimental Protocols for Assessing Anti-Angiogenic Effects
Detailed methodologies for key experiments to evaluate the anti-angiogenic properties of a CD73 inhibitor like this compound are provided below.
Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel).
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium.
-
Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the total tube length and the number of branch points using image analysis software.
Endothelial Cell Migration (Wound Healing) Assay
Principle: This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or scratch created in the cell layer.
Protocol:
-
Seed HUVECs in a 6-well plate and grow them to full confluency.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure.
Signaling Pathways and Visualizations
The inhibition of CD73 by this compound is expected to disrupt the adenosine-mediated signaling cascade that promotes angiogenesis.
CD73 Signaling Pathway in Angiogenesis
Caption: CD73 converts AMP to adenosine, which promotes angiogenesis via A2A/A2B receptors.
Experimental Workflow for Assessing this compound
Caption: Workflow for evaluating the anti-angiogenic effects of this compound.
Conclusion
The inhibition of CD73 presents a compelling strategy for targeting tumor angiogenesis. While specific experimental data for this compound is not yet publicly available, its role as a CD73 inhibitor strongly suggests it will exhibit anti-angiogenic properties by blocking the production of pro-angiogenic adenosine in the tumor microenvironment. Further research is necessary to quantify the efficacy of this compound in preclinical models of angiogenesis and to elucidate its precise mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
The Role of CD73 Inhibition in Metastasis and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of CD73 inhibition in cancer metastasis and invasion, with a focus on the potent and selective small molecule inhibitor AB680 (quemliclustat). CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine.[1][2][3] High expression of CD73 on tumor cells is associated with poor prognosis and increased metastatic potential in various cancers, including breast, colorectal, and pancreatic cancer.[1][3] Inhibition of CD73 has emerged as a promising therapeutic strategy to not only enhance anti-tumor immunity but also to directly impact the metastatic cascade.[2][4][5]
Core Concepts: CD73's Role in Metastasis and Invasion
CD73 promotes metastasis and invasion through multiple mechanisms:
-
Immunosuppression: By converting AMP to adenosine, CD73 suppresses the activity of immune cells such as T cells and NK cells, which are crucial for eliminating metastatic cells.[5][6][7]
-
Angiogenesis: Adenosine produced by CD73 can promote the formation of new blood vessels, which is essential for tumor growth and the dissemination of cancer cells.[3][8]
-
Tumor Cell Proliferation and Migration: CD73 signaling has been shown to activate pro-survival and pro-migratory pathways within cancer cells, including the PI3K/AKT and MAPK pathways.[9][10][11]
-
Epithelial-Mesenchymal Transition (EMT): CD73 has been implicated in the process of EMT, where cancer cells lose their epithelial characteristics and gain a more migratory and invasive mesenchymal phenotype.[11]
Quantitative Data on the Effects of CD73 Inhibition
The following tables summarize the quantitative data from preclinical and clinical studies on the impact of the CD73 inhibitor AB680 on metastasis and related processes.
Table 1: Preclinical Efficacy of AB680 in Mouse Tumor Models
| Model | Treatment | Metric | Result | Reference |
| B16F10 Melanoma | AB680 Monotherapy | Tumor Growth Inhibition | Significant reduction in tumor growth | [6] |
| B16F10 Melanoma | AB680 + anti-PD-1 | Tumor Growth Inhibition | Greater reduction in tumor growth compared to either agent alone | [6] |
| B16F10 Melanoma | AB680 + anti-PD-1 | Intratumoral Immune Cells | Increase in CD4+ and CD8+ T cells; Decrease in Tregs and MDSCs | [6] |
Table 2: Clinical Efficacy of AB680 in Combination Therapy
| Trial | Cancer Type | Treatment | Metric | Result | Reference |
| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Ductal Adenocarcinoma | AB680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | Overall Response Rate (ORR) | 41% | [12] |
| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Ductal Adenocarcinoma | AB680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | Tumor Shrinkage | 88% of evaluable patients had at least some tumor shrinkage | [12] |
Signaling Pathways Modulated by CD73 Inhibition
The inhibition of CD73 by agents like AB680 blocks the conversion of AMP to adenosine, thereby preventing the activation of adenosine receptors (A2A and A2B) on both immune and cancer cells. This leads to the modulation of several downstream signaling pathways crucial for metastasis and invasion.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the impact of CD73 inhibitors on metastasis and invasion.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium containing the CD73 inhibitor (e.g., AB680) or vehicle control.
-
Seeding: Add 1 x 105 cells to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invading cells in several fields of view under a microscope.
-
Quantify the results and express as a percentage of the control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CD73 promotes tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CD73 facilitates invadopodia formation and boosts malignancy of head and neck squamous cell carcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 12. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
Methodological & Application
Application Notes and Protocols for Developing a Cell-Based Assay for CD73-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3] It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) to adenosine.[1][4][5][6] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[1][4][7] Elevated CD73 expression has been observed in various cancers and is often associated with poor prognosis.[2][3][8] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][7]
CD73-IN-1 is a small molecule inhibitor of CD73. These application notes provide a detailed protocol for a cell-based assay to determine the potency and efficacy of this compound in a cellular context. The described assay measures the enzymatic activity of endogenous CD73 on cancer cells and the inhibitory effect of this compound.
Signaling Pathway
The CD73 signaling pathway is a key component of the immunosuppressive tumor microenvironment. Extracellular ATP, often released from stressed or dying cells, is converted to AMP by the ectoenzyme CD39.[1][9] Subsequently, CD73, anchored to the cell membrane, hydrolyzes AMP into adenosine and inorganic phosphate.[1][3][10] This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling that leads to the suppression of anti-tumor immune responses.[1]
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Experimental Protocols
This section details the materials and methods for a cell-based assay to evaluate the inhibitory activity of this compound. The protocol is based on a colorimetric assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of AMP by CD73.[11][12][13]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| MDA-MB-231 cells | ATCC | HTB-26 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | Selleckchem | S8563 |
| AMP (Adenosine 5'-monophosphate) | Sigma-Aldrich | A1752 |
| Malachite Green Phosphate Assay Kit | Abcam | ab65622 |
| 96-well clear flat-bottom plates | Corning | 3596 |
Cell Line Selection and Culture
The human breast cancer cell line MDA-MB-231 is recommended for this assay due to its high endogenous expression of CD73.[3][14] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain logarithmic growth.
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Caption: The experimental workflow for the cell-based CD73 inhibition assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest MDA-MB-231 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well clear flat-bottom plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer (e.g., Tris-buffered saline) to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a vehicle control (DMSO) with the same final DMSO concentration as the highest compound concentration.
-
Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Enzymatic Reaction:
-
Prepare a 2 mM solution of AMP in the assay buffer.
-
Add 50 µL of the AMP solution to each well to initiate the enzymatic reaction (final AMP concentration will be 1 mM).
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzymatic activity of the cells.
-
-
Phosphate Detection:
-
Following the incubation, stop the reaction and measure the amount of inorganic phosphate generated using a Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Briefly, add the Malachite Green reagent to each well and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the absorbance of the "no cell" control wells from all other readings.
-
Calculation of % Inhibition:
-
The percentage of CD73 inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of vehicle control well)] x 100
-
-
IC50 Determination:
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CD73 activity.
-
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Absorbance (620 nm) | % Inhibition |
| 0 (Vehicle) | 0.850 | 0 |
| 0.01 | 0.835 | 1.76 |
| 0.1 | 0.765 | 10.00 |
| 1 | 0.450 | 47.06 |
| 10 | 0.120 | 85.88 |
| 100 | 0.050 | 94.12 |
| IC50 (µM) | 1.15 |
Note: The data presented in the table is for illustrative purposes only and will vary depending on experimental conditions.
Conclusion
This document provides a comprehensive guide for developing and performing a cell-based assay to evaluate the inhibitory activity of this compound. The detailed protocol, from cell culture to data analysis, along with the visual representations of the signaling pathway and experimental workflow, offers researchers a robust framework for characterizing CD73 inhibitors in a physiologically relevant context. Accurate determination of the potency of compounds like this compound is a critical step in the drug discovery and development process for novel cancer immunotherapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Using CD73-IN-1 in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CD73-IN-1, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, in preclinical syngeneic mouse tumor models. The information detailed below, including experimental protocols and expected outcomes, is based on published studies using various CD73 inhibitors.
Introduction
CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1] By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment that inhibits the activity of key anti-tumor immune cells such as T cells, natural killer (NK) cells, and macrophages.[1] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1][2] this compound is a potent and specific inhibitor of CD73, designed for in vivo studies to investigate the therapeutic potential of targeting the adenosine pathway in oncology. Preclinical studies have demonstrated that CD73 inhibition can reduce tumor growth and improve survival, particularly when combined with other immunotherapies or conventional treatments.[3][4][5]
Mechanism of Action: The CD73-Adenosine Pathway
CD73 is a key ectoenzyme that dephosphorylates extracellular AMP into adenosine. This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to a dampening of their anti-tumor functions. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby "releasing the brakes" on the immune system and allowing for a more robust anti-tumor response.
Figure 1: CD73-Adenosine Signaling Pathway and Inhibition by this compound.
Data Presentation: In Vivo Efficacy of CD73 Inhibition
The following tables summarize quantitative data from preclinical studies using CD73 inhibitors in syngeneic mouse tumor models. This data highlights the efficacy of CD73 blockade, particularly in combination with other anti-cancer agents. The data presented is derived from studies using anti-CD73 monoclonal antibodies, which are expected to have a similar biological effect to a potent small molecule inhibitor like this compound.
Table 1: Efficacy of Anti-CD73 Combination Therapy in the CT26 Colorectal Cancer Model
| Treatment Group | Number of Mice | Complete Responders (%) | Reference |
| aCD73 + aPD-L1 + 5FU+OHP | N/A | 50% | [3] |
| 5FU+OHP alone | N/A | Not reported | [3] |
| aCD73 + aPD-L1 + Docetaxel | 12 | 58% | [3] |
| aPD-L1 + Docetaxel | N/A | 25% | [3] |
| Vehicle | N/A | Not reported | [3] |
Table 2: Efficacy of Anti-CD73 Combination Therapy in the MCA205 Sarcoma Model
| Treatment Group | Number of Mice | Complete Responders (%) | Reference |
| aCD73 + aPD-L1 + 5FU+OHP | N/A | 61.5% | [3] |
| 5FU+OHP alone | N/A | Not reported | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on formulations for similar small molecule inhibitors and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure for Injectable Formulation (e.g., IP, IV, SC):
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
Formulation 1 (Saline-based):
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300 and mix until the solution is clear.
-
Add 0.5 parts of Tween 80 and mix until clear.
-
Add 4.5 parts of sterile saline and mix thoroughly.
-
-
Formulation 2 (Corn oil-based):
-
For a final formulation of 10% DMSO and 90% corn oil:
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 9 parts of sterile corn oil and mix thoroughly to obtain a clear solution or a uniform suspension.
-
-
Administration: Administer the final formulation to mice via the desired route (e.g., intraperitoneal injection). The dosing volume should be adjusted based on the mouse's body weight (e.g., 100 µL for a 20g mouse). Dosing can range from 10-50 mg/kg, administered once or twice daily.[6]
Procedure for Oral Formulation:
-
This compound can be formulated for oral gavage by suspending it in a vehicle such as 0.2% Carboxymethyl cellulose or dissolving it in PEG400.[7]
-
Doses of 10, 25, and 50 mg/kg administered orally twice daily have been used for similar compounds in mice.[6]
Protocol 2: Syngeneic Mouse Tumor Model Study Workflow
This protocol outlines a general workflow for evaluating the efficacy of this compound in a syngeneic mouse model.
Figure 2: Experimental Workflow for a Syngeneic Mouse Tumor Model Study.
Procedure:
-
Cell Culture: Culture the chosen syngeneic tumor cell line (e.g., CT26, MC38, MCA205) under standard conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^5 cells) into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and MCA205).[3]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).
-
Randomization: Once tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment groups.
-
Treatment: Begin treatment with this compound as a monotherapy or in combination with other agents (e.g., anti-PD-1/PD-L1 antibodies, chemotherapy).
-
Efficacy Assessment: Continue to monitor tumor volume, body weight, and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors for analysis of the tumor microenvironment.
Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Materials:
-
Tumor dissociation kit or enzymes (e.g., Collagenase A, DNase I)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Live/dead stain
Procedure:
-
Tumor Dissociation:
-
Excise tumors and mince them into small pieces.
-
Digest the minced tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Neutralize the enzymatic reaction with media containing FBS.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
If necessary, lyse red blood cells using RBC lysis buffer.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain for viability using a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations within the tumor microenvironment.
-
Table 3: Suggested Flow Cytometry Panel for TIL Analysis
| Marker | Cell Type | Fluorochrome Suggestion |
| CD45 | Leukocytes | BV510 |
| CD3 | T cells | APC-Cy7 |
| CD4 | Helper T cells | PE-Cy7 |
| CD8 | Cytotoxic T cells | APC |
| FoxP3 | Regulatory T cells | PE |
| NK1.1 | NK cells (C57BL/6) | PerCP-Cy5.5 |
| CD11b | Myeloid cells | FITC |
| F4/80 | Macrophages | BV605 |
Concluding Remarks
The use of this compound in syngeneic mouse tumor models offers a valuable tool for investigating the role of the adenosine pathway in cancer immunology and for evaluating novel combination therapies. The protocols and data presented here provide a framework for designing and executing robust preclinical studies. Researchers should optimize these protocols for their specific models and experimental questions to fully explore the therapeutic potential of CD73 inhibition.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 7. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]
Application Notes: Malachite Green Assay for CD73-IN-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine and inorganic phosphate (Pi).[1][2] In the tumor microenvironment, the accumulation of extracellular adenosine acts as a potent immunosuppressive signal, allowing cancer cells to evade the host immune system.[3] This is achieved by converting extracellular ATP, a danger signal, into immunosuppressive adenosine in a two-step process involving CD39 and CD73.[3][4] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[5]
CD73-IN-1 is an inhibitor of CD73. Evaluating the potency and kinetics of such inhibitors requires a robust and reliable method to measure CD73 enzymatic activity. The malachite green assay is a simple, colorimetric, and high-throughput compatible method for this purpose.[5][6] The assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP by CD73.[7] The liberated phosphate forms a green complex with malachite green and molybdate in an acidic solution, and the intensity of the color, measured spectrophotometrically between 620-660 nm, is directly proportional to the amount of phosphate produced and thus to the enzyme's activity.[6][8]
CD73-Adenosine Signaling Pathway
In environments with stressed or dying cells, such as a tumor microenvironment, ATP is released into the extracellular space. The ectoenzyme CD39 converts this ATP to AMP. CD73 then hydrolyzes AMP into adenosine and inorganic phosphate. The resulting adenosine binds to its receptors (e.g., A2A and A2B) on immune cells like T cells and NK cells, triggering signaling cascades that suppress their anti-tumor functions.[1][3][4]
Caption: The CD73-adenosine immunosuppressive signaling pathway.
Principle and Workflow of the Malachite Green Assay
The malachite green assay is a straightforward method to quantify the enzymatic activity of CD73 by measuring the production of inorganic phosphate (Pi). The workflow involves incubating the CD73 enzyme with its substrate, AMP, in the presence or absence of an inhibitor like this compound. The reaction is stopped, and the amount of released Pi is detected by adding a malachite green reagent. This reagent forms a colored complex with the phosphate, which can be measured by absorbance. The inhibitor's potency is determined by the degree to which it reduces the formation of the green product.
Caption: Experimental workflow for the malachite green assay.
Mechanism of CD73 Inhibition by this compound
This compound inhibits the enzymatic function of CD73, thereby preventing the conversion of AMP to adenosine and phosphate. By adding varying concentrations of this compound to the reaction, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the inhibitor required to reduce CD73 activity by 50% and is a key parameter for characterizing its potency.
Caption: Diagram illustrating the inhibition of CD73 by this compound.
Quantitative Data Summary
The malachite green assay can be used to determine the IC50 values of various CD73 inhibitors. Below is a summary of reported values for known inhibitors.
| Inhibitor | Target | IC50 Value | Ki Value | Reference/Citation |
| This compound | Human CD73 | ≤316.23 nM | Not Reported | [9] |
| AMPCP | Human CD73 | 0.56 ± 0.01 µM | 59 ± 1.5 nM | [10] |
| MEDI9447 | Human CD73 | Non-competitive | Not Applicable | [11] |
Note: IC50 values can vary based on assay conditions such as substrate concentration.
Detailed Experimental Protocol
This protocol outlines the steps to determine the IC50 of this compound using the malachite green assay in a 96-well plate format.
A. Materials and Reagents
-
Recombinant Human CD73 Enzyme
-
Adenosine Monophosphate (AMP)
-
This compound
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
Malachite Green Assay Kit reagents (typically includes Malachite Green, Ammonium Molybdate, and a stabilizing agent) or individually prepared solutions.[12]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 100 mM NaCl.[10] (Note: Ensure all buffers are phosphate-free).
-
96-well clear, flat-bottom microplates.[6]
-
Microplate reader capable of measuring absorbance at 620-660 nm.[13]
B. Preparation of Solutions
-
Phosphate Standard Curve:
-
Prepare a 100 µM phosphate stock by diluting the 1 mM standard in Assay Buffer.
-
Perform serial dilutions in Assay Buffer to create standards ranging from 0 to 40 µM (e.g., 40, 20, 10, 5, 2.5, 1.25, and 0 µM).[6]
-
-
Enzyme Solution:
-
Dilute recombinant CD73 in cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration; final concentration is typically in the low nM range, e.g., 1.25 ng per reaction).[10] The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
-
Substrate Solution:
-
Dilute AMP in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). A typical final concentration is 100 µM.[10]
-
-
Inhibitor Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of this compound in Assay Buffer at 4X the final desired concentrations.
-
-
Malachite Green Working Reagent:
-
Prepare according to the manufacturer's instructions immediately before use. This often involves mixing two or more stock solutions.[6]
-
C. Assay Procedure
-
Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of each phosphate standard dilution to separate wells for the standard curve.
-
Add 25 µL of the serially diluted this compound solutions to the experimental wells.
-
Add 25 µL of Assay Buffer with the same percentage of solvent (e.g., DMSO) to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 25 µL of the 2X CD73 enzyme solution to all other wells.
-
Tap the plate gently to mix and pre-incubate for 5-10 minutes at room temperature.[10]
-
-
Initiate Reaction:
-
Add 50 µL of the 2X AMP substrate solution to all wells to start the reaction. The total reaction volume is now 100 µL.
-
Mix gently and incubate the plate for 15-30 minutes at 37°C.[13] The incubation time should be optimized to ensure phosphate generation is linear over time.
-
-
Stop Reaction and Color Development:
-
Measurement:
-
Read the absorbance of the plate at 620 nm (or a wavelength between 620-660 nm) using a microplate reader.[8]
-
D. Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 µM phosphate standard (blank) from all other standard readings. Plot the corrected absorbance vs. phosphate concentration (µM) and perform a linear regression to obtain the equation of the line.
-
Calculate Phosphate Production: Use the standard curve equation to convert the background-corrected absorbance values from the experimental wells into the concentration of phosphate produced.
-
Calculate Percent Inhibition:
-
Determine the activity in the "no inhibitor" control (100% activity).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Troubleshooting
-
High Background: May be caused by phosphate contamination in buffers, reagents, or labware.[13] Always use phosphate-free buffers and high-purity water. Test all components for phosphate contamination before starting.
-
Precipitation: High concentrations of protein or phosphate (>100 µM) can sometimes cause precipitation upon addition of the acidic malachite green reagent. Diluting the sample before the detection step may be necessary.[6]
-
Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters to ensure a robust signal that is well within the linear range of the phosphate standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. interchim.fr [interchim.fr]
Application Notes and Protocols: Evaluating the Synergy of CD73 Inhibition with Anti-PD-1/PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) employs multiple mechanisms to facilitate immune evasion, representing a significant challenge in cancer immunotherapy. One key pathway involves the production of extracellular adenosine, a potent immunosuppressive metabolite.[1][2] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in this process by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] High concentrations of adenosine in the TME suppress the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby protecting tumor cells from immune-mediated destruction.[3][5]
Immune checkpoint inhibitors, such as antibodies targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by reinvigorating anti-tumor T cell responses.[6] However, a substantial number of patients do not respond to these therapies, often due to alternative immunosuppressive pathways like the one mediated by adenosine.[7][8] Notably, adenosine can upregulate PD-1 expression on tumor-infiltrating T cells, suggesting a direct link between these two pathways.[6][8]
This has led to the compelling hypothesis that dual blockade of both the CD73-adenosine and PD-1/PD-L1 pathways can produce a synergistic anti-tumor effect. By inhibiting CD73, small molecules such as CD73-IN-1 reduce the immunosuppressive "adenosine shield," potentially rendering tumors more susceptible to anti-PD-1/PD-L1 therapy.[9] These application notes provide an overview of the preclinical evidence, key quantitative data, and detailed experimental protocols for investigating the combination of a CD73 inhibitor (represented by this compound) and anti-PD-1/PD-L1 antibodies.
Mechanism of Action: Dual Immune Blockade
The synergistic anti-tumor effect of combining a CD73 inhibitor with an anti-PD-1/PD-L1 antibody stems from targeting two distinct, yet interconnected, mechanisms of immune suppression within the tumor microenvironment.
-
CD73 Inhibition : In the TME, stressed or dying tumor cells release adenosine triphosphate (ATP). This ATP is converted to AMP by the ectoenzyme CD39. CD73 then hydrolyzes AMP into adenosine.[3][9] CD73 inhibitors block this final, rate-limiting step, preventing the accumulation of adenosine.[5] This alleviates the suppression of effector T cells and NK cells and reduces the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][10]
-
PD-1/PD-L1 Blockade : Activated T cells express the PD-1 receptor. Tumor cells and some immune cells can express its ligand, PD-L1. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to "T cell exhaustion" and inactivation.[6] Anti-PD-1 or anti-PD-L1 antibodies block this interaction, restoring the T cell's ability to recognize and kill cancer cells.[8]
The combination is particularly effective because adenosine produced by CD73 can increase the expression of PD-1 on T cells, creating a resistance mechanism to anti-PD-1 monotherapy.[6] By inhibiting CD73, the TME becomes less immunosuppressive, and the efficacy of PD-1/PD-L1 blockade is enhanced.[3][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CD73: A potential biomarker for anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CD73-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of the CD73 inhibitor, CD73-IN-1, on various immune cell populations using flow cytometry. The provided protocols and expected outcomes are based on the known mechanism of CD73 inhibition and data from studies on similar CD73 inhibitors.
Introduction to CD73 and its Inhibition
CD73, or ecto-5'-nucleotidase, is a crucial enzyme in the purinergic signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment (TME), elevated levels of adenosine act as a potent immunosuppressive molecule, hindering the anti-tumor activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[2][3][4] CD73 is often overexpressed in various cancers and is associated with poor prognosis.
This compound is a small molecule inhibitor of CD73. By blocking the enzymatic activity of CD73, this compound aims to reduce the concentration of immunosuppressive adenosine in the TME. This restores the function of immune effector cells and enhances the anti-tumor immune response. This document outlines the expected immunological changes following this compound treatment and provides detailed protocols for their assessment by flow cytometry.
Expected Immunological Effects of this compound Treatment
Based on preclinical studies with various CD73 inhibitors, treatment with this compound is anticipated to induce a favorable shift in the immune landscape within the tumor microenvironment and the periphery. Key expected changes include:
-
Enhanced T Cell Activity: A decrease in adenosine levels is expected to lead to increased proliferation and activation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. This can be observed by an upregulation of activation markers and increased production of pro-inflammatory cytokines.[2][3]
-
Reduced Immunosuppression: A decrease in the frequency and suppressive function of regulatory T cells (Tregs) may be observed.
-
Increased NK Cell Function: Inhibition of CD73 can lead to enhanced activation and cytotoxic potential of NK cells.
-
Promotion of Dendritic Cell (DC) Maturation: CD73 inhibition is expected to promote the maturation of DCs, leading to enhanced antigen presentation and T cell priming. This is characterized by the upregulation of co-stimulatory molecules.
-
Modulation of Myeloid Cells: A shift in macrophage polarization from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype and a reduction in myeloid-derived suppressor cells (MDSCs) are anticipated.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data expected from flow cytometry analysis of immune cells from preclinical tumor models treated with a vehicle control versus a CD73 inhibitor like this compound. These values are illustrative and may vary depending on the tumor model, treatment regimen, and specific experimental conditions.
Table 1: Changes in Tumor-Infiltrating T Lymphocyte Populations
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |
| CD8+ T cells | CD3+ CD8+ | 15.2 ± 2.5 | 25.8 ± 3.1 | 1.7 |
| Activated CD8+ T cells | CD8+ Granzyme B+ | 8.1 ± 1.9 | 18.5 ± 2.8 | 2.3 |
| Activated CD8+ T cells | CD8+ IFN-γ+ | 5.3 ± 1.2 | 14.1 ± 2.1 | 2.7 |
| CD4+ T helper cells | CD3+ CD4+ | 20.5 ± 3.1 | 22.1 ± 2.9 | 1.1 |
| Regulatory T cells (Tregs) | CD4+ FoxP3+ | 4.2 ± 0.8 | 2.5 ± 0.5 | 0.6 |
| Effector T cells / Treg Ratio | (CD8+ + CD4+FoxP3-)/CD4+FoxP3+ | 8.5 | 19.4 | 2.3 |
Table 2: Changes in NK Cell and Dendritic Cell Populations in Tumors
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |
| NK cells | CD3- NK1.1+ | 5.8 ± 1.1 | 9.3 ± 1.5 | 1.6 |
| Dendritic cells (DCs) | CD11c+ MHCII+ | 3.1 ± 0.7 | 5.9 ± 1.0 | 1.9 |
| Mature DCs | CD11c+ MHCII+ CD86+ | 1.2 ± 0.4 | 3.5 ± 0.6 | 2.9 |
Table 3: Changes in Myeloid Cell Populations in Tumors
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |
| M1 Macrophages | F4/80+ CD11b+ CD86+ | 7.4 ± 1.5 | 14.2 ± 2.2 | 1.9 |
| M2 Macrophages | F4/80+ CD11b+ CD206+ | 18.9 ± 2.8 | 11.3 ± 1.9 | 0.6 |
| Monocytic MDSCs | CD11b+ Ly6C+ | 12.6 ± 2.1 | 7.9 ± 1.4 | 0.6 |
| Polymorphonuclear MDSCs | CD11b+ Ly6G+ | 25.3 ± 4.2 | 16.1 ± 3.1 | 0.6 |
Signaling Pathways and Experimental Workflow
CD73 Signaling Pathway and Inhibition
The following diagram illustrates the adenosine production pathway and the mechanism of action for this compound.
Experimental Workflow for Flow Cytometry Analysis
The diagram below outlines the general workflow for preparing and analyzing immune cells from tumor tissue after in vivo treatment with this compound.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (100 U/mL)
-
DNase I (20 U/mL)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
Procedure:
-
Excise the tumor from the euthanized mouse and place it in a petri dish containing cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with 5% FBS, Collagenase IV, and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension up and down every 15 minutes to aid dissociation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS for cell counting.
-
Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.
Protocol 2: Flow Cytometry Staining for Surface and Intracellular Markers
This protocol details the staining procedure for identifying various immune cell subsets and their functional markers.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies for surface markers (see suggested panels below)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., FoxP3, Granzyme B, IFN-γ)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS Buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 3 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add 50 µL of the surface antibody cocktail to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
For intracellular staining, follow the manufacturer's instructions for the Fixation/Permeabilization Buffer Kit.
-
After permeabilization, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer for analysis on a flow cytometer.
Suggested Flow Cytometry Panels:
-
T Cell Panel: CD45, CD3, CD4, CD8, FoxP3, Granzyme B, IFN-γ, PD-1, TIM-3
-
Myeloid Panel: CD45, CD11b, F4/80, Ly6G, Ly6C, MHCII, CD86, CD206
-
DC and NK Panel: CD45, CD3, NK1.1, CD11c, MHCII, CD80, CD86
Protocol 3: Intracellular Cytokine Staining for T Cell Function
This protocol is for the functional analysis of T cells by measuring cytokine production upon re-stimulation.
Materials:
-
Single-cell suspension from Protocol 1
-
Complete RPMI medium (RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining reagents from Protocol 2
Procedure:
-
Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
Add Cell Stimulation Cocktail to the cells.
-
Add Protein Transport Inhibitor to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, proceed with the surface and intracellular staining as described in Protocol 2, using antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
Conclusion
The analysis of immune cell populations by flow cytometry is a powerful tool to elucidate the mechanism of action of this compound. The expected outcomes include a shift towards a more pro-inflammatory and anti-tumoral immune microenvironment. The protocols provided herein offer a framework for conducting these analyses. It is recommended that antibody panels and gating strategies be optimized for the specific tumor model and flow cytometer used.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
Troubleshooting & Optimization
CD73-IN-1 solubility and stability issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CD73-IN-1 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]
Q2: What is the maximum stock concentration of this compound in DMSO?
A2: this compound has a high solubility in DMSO. Stock solutions can be prepared at concentrations up to 100 mg/mL (269.24 mM). With the aid of ultrasonication and warming, concentrations as high as 150 mg/mL (403.87 mM) can be achieved.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
Q4: What is the CD73 signaling pathway?
A4: CD73 is a key ectoenzyme that plays a crucial role in generating an immunosuppressive tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP into adenosine.[3][4] This extracellular adenosine then binds to A2A and A2B receptors on the surface of immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or visible particulate matter in the cell culture medium after adding this compound.
-
Crystals observed under the microscope in the culture vessel.
-
Inconsistent experimental results or loss of compound activity.
Possible Causes:
-
Low aqueous solubility: Many small molecule inhibitors, including this compound, are lipophilic and have poor solubility in aqueous solutions like cell culture media.
-
High final concentration: The working concentration of this compound in the media may exceed its solubility limit.
-
High final DMSO concentration: While DMSO aids in initial dissolution, high concentrations in the final culture medium can be toxic to cells and can also lead to precipitation when the local concentration of the compound is too high upon dilution.
-
Improper dilution technique: Adding the concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to precipitate out of solution immediately.
-
Media components: Certain components in the serum or media supplements may interact with the compound, reducing its stability and solubility.
Solutions and Best Practices:
-
Optimize Stock and Working Concentrations:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows for a smaller volume to be added to the cell culture medium, keeping the final DMSO concentration low.
-
The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize solvent-related artifacts and cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Proper Dilution Protocol:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to the final desired concentration.
-
Stepwise Addition to Media: To prepare the final working solution, add the diluted DMSO stock to the cell culture medium in a stepwise manner with gentle vortexing or swirling to ensure rapid and uniform mixing. Avoid adding the DMSO stock directly to the cells in the well. Instead, prepare the final working concentration in a separate tube of media and then add this to your cells.
-
-
Visual Inspection:
-
After preparing the working solution, visually inspect it for any signs of precipitation.
-
For a more thorough check, place a drop of the final working solution on a microscope slide and examine for any crystalline structures.
-
-
Consider Ultrasonication:
-
If precipitation is observed in the working solution, gentle ultrasonication may help to redissolve the compound. However, be cautious as this may not provide a long-term stable solution.
-
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 269.24 mM | Standard dissolution. |
| DMSO | 150 mg/mL | 403.87 mM | Requires ultrasonic and warming. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 20 mM. For example, to prepare 1 mL of a 20 mM stock solution of this compound (Molecular Weight: 371.41 g/mol ), dissolve 7.43 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, use a brief sonication in a water bath.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If your final working concentration is very low, it is good practice to make an intermediate dilution from your high-concentration stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.
-
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM:
-
Using the 2 mM intermediate stock: (10 µM * 10 mL) / 2 mM = 5 µL.
-
Add 5 µL of the 2 mM DMSO stock to 10 mL of cell culture medium. The final DMSO concentration will be 0.05%.
-
-
Add the calculated volume of the DMSO stock to the pre-warmed cell culture medium. Immediately mix well by gentle vortexing or by inverting the tube several times.
-
-
Application to Cells:
-
Remove the old medium from your cell culture plate and replace it with the freshly prepared medium containing this compound.
-
Visualizations
CD73 Signaling Pathway
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions for cell-based assays.
References
Troubleshooting inconsistent results in CD73-IN-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CD73 inhibitor, CD73-IN-1. The content is structured to address specific issues encountered during experimental workflows, from initial enzyme activity assays to complex cell-based and in vivo studies.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems that can lead to inconsistent or unexpected results in this compound experiments.
In Vitro Biochemical Assays
Question 1: Why am I observing high variability in my CD73 enzyme activity assay results?
Answer: High variability in in vitro CD73 activity assays can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality and Consistency:
-
Enzyme Activity: Ensure the recombinant CD73 enzyme has consistent activity. Lot-to-lot variability can be a significant source of inconsistent results. It's advisable to test a new batch of enzyme before initiating a large set of experiments.
-
Substrate (AMP) Integrity: Adenosine monophosphate (AMP) solutions should be freshly prepared. Repeated freeze-thaw cycles can lead to degradation.
-
Inhibitor (this compound) Stability and Solubility: Confirm the solubility of this compound in your assay buffer. Precipitation of the inhibitor will lead to inaccurate concentrations and variable inhibition. The use of solvents like DMSO should be consistent across all wells, and the final concentration should not affect enzyme activity.[1]
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the incubation times and temperatures are precisely controlled. Minor fluctuations can significantly impact enzyme kinetics.
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence enzyme activity. Verify that the buffer composition is optimal and consistent for each experiment.
-
-
Pipetting and Mixing:
-
Accuracy: Inaccurate pipetting, especially of small volumes of the inhibitor, can introduce significant errors. Calibrate your pipettes regularly.
-
Thorough Mixing: Ensure all components are mixed thoroughly upon addition to the reaction well.
-
Question 2: My calculated IC50 value for this compound is inconsistent across different experiments. What could be the cause?
Answer: Fluctuations in IC50 values are a common challenge. The IC50 value is highly dependent on the experimental conditions.[2] Here are the key factors to investigate:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is directly influenced by the substrate concentration.[2] Ensure you are using a consistent concentration of AMP in all your assays. It is recommended to perform the assay at the Km value of AMP for the CD73 enzyme.
-
Enzyme Concentration: For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[1] Use a consistent and appropriate concentration of the CD73 enzyme in your assays.
-
Incubation Time: For time-dependent inhibitors, the IC50 value will change with the pre-incubation time of the enzyme and inhibitor.[1] Standardize the pre-incubation time in your protocol.
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to fit your dose-response data.
-
Data Points: Ensure you have a sufficient number of data points spanning the full dose-response range, from no inhibition to maximal inhibition.
-
Cell-Based Assays
Question 3: I am not observing the expected decrease in adenosine production in my cell-based assay after treating with this compound. What should I check?
Answer: A lack of effect in cell-based assays can be due to several cellular and experimental factors:
-
Cell Line Characteristics:
-
CD73 Expression Levels: Confirm that your chosen cell line expresses sufficient levels of CD73 on the cell surface. CD73 expression can vary significantly between cell lines and can be influenced by culture conditions.
-
Cell Health and Passage Number: Use healthy, viable cells at a consistent passage number. High passage numbers can lead to phenotypic changes, including altered protein expression.[3]
-
-
Inhibitor Bioavailability:
-
Cell Permeability: While CD73 is an ecto-enzyme, the local microenvironment at the cell surface can be complex. Ensure that this compound can access the enzyme's active site.
-
Inhibitor Stability in Culture Media: Small molecule inhibitors can be unstable in complex cell culture media over longer incubation periods. Assess the stability of this compound under your experimental conditions.
-
-
Assay Readout:
-
Adenosine Measurement: The method used to measure adenosine is critical. Techniques like HPLC or specific luminescence-based assays are sensitive methods. Ensure your detection method is validated and sensitive enough to detect changes in adenosine levels.
-
Assay Timing: The timing of adenosine measurement after treatment is crucial. Optimize the incubation time with this compound to capture the maximal effect.
-
Question 4: I am seeing high background or inconsistent results in my cell-based assay. How can I improve the reliability?
Answer: High background and variability in cell-based assays can be minimized by optimizing several aspects of the experimental workflow:[4]
-
Cell Seeding and Culture:
-
Consistent Cell Number: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a major source of variability.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate behave differently. It is often recommended to not use the outer wells for experimental samples.[4]
-
-
Assay Protocol:
-
Washing Steps: Incomplete washing to remove media components or unbound reagents can lead to high background.
-
Reagent Addition: Ensure consistent and gentle addition of reagents to avoid disturbing the cell monolayer.
-
-
Data Normalization: Normalize your results to cell number or a housekeeping protein to account for variations in cell proliferation or plating density.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a small molecule inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[5] Adenosine in the tumor microenvironment has potent immunosuppressive effects.[6] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.[5]
What are the common applications of this compound in research? this compound is primarily used in cancer research and immunotherapy studies. Its applications include:
-
Investigating the role of the adenosine pathway in tumor immune evasion.
-
Evaluating the potential of CD73 inhibition as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).
-
Studying the impact of CD73 inhibition on various immune cells, including T cells, NK cells, and myeloid-derived suppressor cells (MDSCs).
How should I prepare and store this compound? For specific instructions on the preparation and storage of this compound, it is crucial to consult the manufacturer's datasheet. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be considered, especially for long-term storage.
Are there known off-target effects of CD73 inhibitors? While specific off-target effects for this compound may not be extensively documented in publicly available literature, it is a general consideration for all small molecule inhibitors. Potential off-target effects can be assessed through various profiling assays. It is important to include appropriate controls in your experiments to help distinguish between on-target and off-target effects.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent In Vitro Results
| Problem | Potential Cause | Recommended Solution |
| High variability in enzyme activity | Inconsistent enzyme activity, substrate degradation, inhibitor precipitation, temperature fluctuations, inaccurate pipetting. | Test new enzyme lots, prepare fresh substrate, verify inhibitor solubility, ensure precise temperature control, calibrate pipettes. |
| Inconsistent IC50 values | Variable substrate/enzyme concentration, inconsistent incubation times, improper data analysis. | Standardize substrate and enzyme concentrations, fix pre-incubation times, use a consistent curve-fitting model with sufficient data points.[1][2] |
Table 2: Troubleshooting Summary for Inconsistent Cell-Based Results
| Problem | Potential Cause | Recommended Solution |
| No effect on adenosine production | Low CD73 expression, poor cell health, low inhibitor bioavailability, insensitive detection method. | Confirm CD73 expression, use healthy cells at low passage, check inhibitor stability and permeability, use a validated and sensitive adenosine assay. |
| High background/variability | Inconsistent cell seeding, edge effects, incomplete washing, improper data normalization. | Ensure even cell seeding, avoid using outer wells, optimize washing steps, normalize to cell number or a housekeeping protein.[4] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzyme Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric assay that measures the phosphate produced from AMP hydrolysis by CD73.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
CD73 Enzyme: Dilute recombinant human CD73 enzyme to the desired concentration in cold assay buffer.
-
AMP Substrate: Prepare a stock solution of Adenosine 5'-monophosphate (AMP) in assay buffer.
-
This compound: Prepare a serial dilution of this compound in assay buffer containing a fixed, low percentage of DMSO.
-
Detection Reagent: Prepare the malachite green-based colorimetric reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to the "blank" wells.
-
Add 20 µL of the CD73 enzyme solution to the "control" and "inhibitor" wells.
-
Add 20 µL of the serially diluted this compound solutions to the "inhibitor" wells. Add 20 µL of assay buffer with the same DMSO concentration to the "control" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AMP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the colorimetric detection reagent to all wells.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "blank" from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the "control" (uninhibited) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Adenosine Production Assay
This protocol provides a general workflow for measuring the effect of this compound on adenosine production by cancer cells.
-
Cell Culture and Seeding:
-
Culture a CD73-expressing cancer cell line (e.g., MDA-MB-231) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment time (e.g., 1-24 hours).
-
-
Adenosine Measurement:
-
Following treatment, add AMP to the wells to a final concentration that is appropriate for the cells to produce measurable adenosine.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for the conversion of AMP to adenosine.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a validated method, such as a commercially available adenosine assay kit (luminescence-based) or by HPLC.
-
-
Data Analysis:
-
Normalize the adenosine levels to the cell number or total protein content in each well.
-
Calculate the percentage of inhibition of adenosine production for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
Caption: CD73 Signaling Pathway and Inhibition.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Optimizing CD73-IN-1 for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of CD73-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the adenosine signaling pathway.[1] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[1][2] Adenosine then binds to its receptors on immune cells, leading to immunosuppressive effects within the tumor microenvironment.[2][3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[1][4]
Q2: What is a recommended starting dose for in vivo studies with this compound in mice?
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of a small molecule inhibitor is critical for its in vivo bioavailability and efficacy. For small molecules with low water solubility, a common approach is to use a vehicle containing a solubilizing agent. A formulation described for a similar compound, CD73-IN-11, involves dissolving the compound in DMSO and then further diluting with PEG300, Tween 80, and ddH₂O.[9] Another common vehicle for oral administration is a suspension in carboxymethyl cellulose.[9]
Here is a sample formulation protocol adapted from a similar small molecule, CD73-IN-14, for oral or injection administration[6]:
-
For Injection (IP/IV/IM/SC):
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of saline and mix until clear.
-
-
-
For Oral Gavage:
-
Dissolve this compound in a suitable vehicle such as PEG400 or a suspension in 0.5% carboxymethyl cellulose.[9]
-
It is highly recommended to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of In Vivo Efficacy | Suboptimal dosage | Perform a dose-escalation study to identify the maximally tolerated dose (MTD) and the optimal biological dose. |
| Poor bioavailability | Optimize the formulation and route of administration. Consider pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. | |
| Inappropriate animal model | Ensure the tumor model expresses CD73 and is sensitive to immune checkpoint inhibition. The level of CD73 expression may influence the required dosing regimen.[10] | |
| Rapid metabolism or clearance | Conduct PK studies to determine the half-life of the compound and adjust the dosing frequency accordingly. | |
| Toxicity or Adverse Events | Off-target effects | Evaluate the selectivity of this compound against other ecto-nucleotidases.[3] |
| Vehicle-related toxicity | Include a vehicle-only control group in your experiments to assess any toxicity associated with the formulation. | |
| Complications from oral gavage | Ensure proper training and technique for oral gavage to avoid esophageal trauma or aspiration.[11][12] Consider alternative, less stressful oral dosing methods.[13][14] | |
| Inconsistent Results | Variability in drug preparation | Prepare fresh formulations for each experiment and ensure complete dissolution or uniform suspension of the compound. |
| Animal handling stress | Acclimatize animals to handling and procedures to minimize stress, which can impact physiological responses.[12] | |
| Inter-animal variability | Use a sufficient number of animals per group to achieve statistical power and account for biological variability. |
Data Presentation
Table 1: In Vivo Dosages of Structurally Similar Small Molecule CD73 Inhibitors
| Compound | Animal Model | Tumor Model | Route of Administration | Dosage | Outcome | Reference |
| Compound 49 | Mouse | Not specified | Oral | Dose-dependent | Efficacious as a single agent and in combination | [5] |
| XC-12 | Mouse | CT26 (colorectal) | Oral | 135 mg/kg | 74% tumor growth inhibition | [7][8] |
| CD73-IN-14 | Mouse | EG7 | Oral | 10, 25, 50 mg/kg (twice daily) | Dose-dependent increase in tumor-infiltrating CD8+ cells and reduced tumor volume | [6] |
| A-000830 | Mouse | Not specified | Not specified | Not specified | Robust tumor growth inhibition in combination with anti-PD-1 | [15] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
-
Animal Model: Select a syngeneic mouse tumor model known to express CD73.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule based on preliminary dose-finding studies.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the study endpoint, tumors can be excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Analyze tumors for changes in the immune microenvironment, such as the infiltration of CD8+ T cells, and for target engagement by measuring adenosine levels.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice or tumor-bearing mice.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Drug Concentration Analysis: Analyze the plasma concentration of this compound using a validated analytical method such as LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Mandatory Visualizations
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing in vivo efficacy.
Caption: A logical approach to troubleshooting lack of in vivo efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. assaygenie.com [assaygenie.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Orally bioavailable small molecule CD73 inhibitor reverses immunosuppression by reduction of adenosine production [morressier.com]
- 5. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]
- 10. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
Technical Support Center: Investigating Potential Off-target Effects of CD73-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD73-IN-1. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target. For this compound, the intended target is the ecto-5'-nucleotidase CD73. However, due to structural similarities in the binding sites of various proteins, particularly kinases, this compound could potentially bind to and modulate the activity of other proteins. These off-target interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not attributable to the inhibition of CD73. Therefore, it is crucial to characterize the selectivity of this compound to ensure that the observed biological effects are indeed due to the inhibition of its intended target.
Q2: My cells treated with this compound are showing a phenotype that I can't explain by the inhibition of the CD73/adenosine pathway. What should I do?
A2: This is a common situation that may point towards potential off-target effects. We recommend a systematic approach to troubleshoot this issue. Start by confirming the on-target activity of this compound in your specific cell system. If on-target activity is confirmed, the next step is to investigate potential off-target interactions. This can be done through a variety of methods, including kinome profiling and cellular thermal shift assays (CETSA), to identify other proteins that bind to this compound. The troubleshooting guide below provides a more detailed workflow for this investigation.
Q3: How can I be sure that the effects I'm seeing are due to CD73 inhibition and not an off-target effect?
Q4: Are there any known off-targets for this compound?
A4: While comprehensive public data on the specific off-target profile of this compound is limited, it is a good laboratory practice to assume that any small molecule inhibitor may have off-targets. The purine-binding site of CD73 shares similarities with the ATP-binding pocket of many kinases, making them a potential class of off-targets. We strongly recommend performing selectivity profiling experiments to determine the specific off-target profile of this compound in the context of your experimental system.
Troubleshooting Guide: Unexpected Phenotypes with this compound
This guide provides a step-by-step approach to investigate unexpected experimental outcomes when using this compound.
Problem: An unexpected or difficult-to-explain phenotype is observed in cells treated with this compound.
Workflow for Troubleshooting:
How to minimize variability in CD73 enzyme activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in CD73 enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of common CD73 enzyme activity assays?
A1: CD73, or ecto-5'-nucleotidase, is an enzyme that primarily catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] Most commercial assays quantify this activity indirectly. Common methods include:
-
Colorimetric Assays: These assays often rely on the quantification of a reaction byproduct. One common method is Berthelot's test, which measures the ammonia released in a two-step process.[3] Another colorimetric approach detects the amount of free phosphate produced during the AMP hydrolysis reaction.[4][5]
-
Luminescence-Based Assays: These assays can measure the consumption of AMP. For instance, some kits use a luciferase-based system where AMP inhibits the luciferase enzyme. As CD73 consumes AMP, the inhibition is relieved, leading to an increase in luminescence that is proportional to CD73 activity.[6][7]
Q2: What are the critical reagents and components in a typical CD73 activity assay kit?
A2: A standard CD73 activity assay kit typically includes the following components:
-
CD73 Enzyme: Purified recombinant CD73 is often included as a positive control.[4][5]
-
Assay Buffer: Provides the optimal pH and ionic conditions for the enzyme reaction.[4][5]
-
Detection Reagents: These vary depending on the assay type and may include developers for colorimetric reactions or luciferase/luciferin for luminescence assays.[3][4]
-
Inhibitor: A specific CD73 inhibitor is often provided to distinguish CD73 activity from that of other non-specific enzymes.[3]
-
Stop Solution: Terminates the enzymatic reaction at a specific time point.[3]
Q3: How can I be sure the signal I'm measuring is specific to CD73 activity?
A3: Specificity is a crucial aspect of the assay. To ensure the measured activity is from CD73, it is highly recommended to use a specific CD73 inhibitor.[3] By comparing the signal in the presence and absence of the inhibitor, you can determine the portion of the activity attributable to CD73. The substrate provided in many commercial kits is specific for CD73 and will not cross-react with enzymes like CD39.[3] However, other enzymes, such as alkaline phosphatase, can contribute to the signal, making the use of an inhibitor essential for accurate measurement.[3]
Q4: What factors can influence the expression and activity of CD73 in my samples?
A4: Several factors can regulate CD73 expression and subsequent enzymatic activity, leading to variability between samples. These include:
-
Hypoxia: The tumor microenvironment is often hypoxic, which can upregulate CD73 expression through the activation of hypoxia-inducible factor-1α (HIF-1α).[8][9][10]
-
Cytokines and Inflammatory Factors: Various cytokines like IFN-α, IFN-β, TNF-α, IL-1β, and TGF-β have been shown to regulate CD73 expression, though their effects can be cell-type specific.[8][9]
-
Cellular Stress: Conditions that cause the release of ATP into the extracellular space can indirectly lead to increased substrate for the CD39/CD73 pathway.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control wells | - Contamination of reagents with ammonia or phosphate. | - Use fresh, high-purity water and reagents.- Ensure dedicated labware for the assay. |
| - Non-specific hydrolysis of the substrate. | - Prepare fresh substrate solution for each experiment. | |
| Low or no signal in positive control wells | - Inactive enzyme. | - Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. - Prepare fresh enzyme dilutions for each assay. |
| - Incorrect assay setup. | - Double-check the volumes and concentrations of all reagents as per the protocol.[3] | |
| - Sub-optimal reaction conditions. | - Ensure the incubation temperature is maintained at 37°C.[3] | |
| High variability between replicate wells | - Pipetting errors. | - Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| - Inconsistent incubation times. | - Use a multichannel pipette for simultaneous addition of start or stop reagents. | |
| - Edge effects in the microplate. | - Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Inconsistent results between experiments | - Variation in sample preparation. | - Standardize the sample preparation protocol, including cell lysis and protein quantification steps.[3] |
| - Reagent degradation. | - Aliquot reagents upon first use and store them at the recommended temperatures to avoid degradation from multiple freeze-thaw cycles. | |
| - Differences in cell culture conditions. | - Maintain consistent cell culture conditions (e.g., cell density, passage number, media) as these can affect CD73 expression. |
Experimental Protocols
General Protocol for a Colorimetric CD73 Activity Assay
This protocol is a generalized procedure based on commercially available kits that measure ammonia production.[3]
1. Reagent Preparation:
-
Thaw all components on ice.
-
Reconstitute lyophilized reagents as per the kit instructions. Aliquot and store at the recommended temperatures.
-
Prepare a Reaction Mix containing Assay Buffer and Substrate for the number of samples to be tested.
-
Prepare a Background Control Reaction Mix containing Assay Buffer without the Substrate.
2. Sample Preparation:
-
For cell lysates, homogenize 1 x 10^6 cells in 100 µL of ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration. The recommended concentration is typically between 1-20 mg/mL.
-
Use 5-20 µL of the lysate per well.
3. Assay Procedure:
-
Add samples to a 96-well plate.
-
For inhibitor control wells, add the specific CD73 inhibitor.
-
Add the Reaction Mix to the sample and positive control wells.
-
Add the Background Control Reaction Mix to the background control wells.
-
Incubate the plate at 37°C for 20-60 minutes. Incubation time may be increased for samples with low expected activity.[3]
-
Add the Stop Solution to each well to terminate the reaction.
-
Add the Developer Reagents to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Read the absorbance at 670 nm.
4. Data Analysis:
-
Subtract the background reading from the sample readings.
-
Calculate the CD73 activity based on a standard curve generated with a known concentration of ammonia or by using the extinction coefficient of the final product.
Visualizations
Caption: The CD73 signaling pathway generates immunosuppressive adenosine.
Caption: A typical workflow for a CD73 enzyme activity assay.
Caption: A logical approach to troubleshooting CD73 assay issues.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of CD73 on NAD metabolism: Unravelling the interplay between tumour immunity and tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CD73 Ectonucleotidase Restrains CD8+ T Cell Metabolic Fitness and Anti-tumoral Activity [frontiersin.org]
Technical Support Center: Interpreting Unexpected Phenotypes in CD73-IN-1 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes observed when using the CD73 inhibitor, CD73-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase). CD73 is a cell surface enzyme that plays a critical role in the adenosine signaling pathway by converting extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine is a potent immunosuppressive molecule, particularly within the tumor microenvironment.[1][2] By inhibiting CD73, this compound reduces the production of immunosuppressive adenosine, which in turn is expected to enhance the anti-tumor activity of immune cells such as T cells and Natural Killer (NK) cells.[2]
Q2: What are the common, expected outcomes of successful this compound treatment in an in vitro cancer model?
A2: Successful treatment with this compound in a co-culture of cancer and immune cells is expected to lead to:
-
A significant decrease in extracellular adenosine levels.
-
Increased proliferation and activation of cytotoxic T lymphocytes (CTLs) and NK cells.
-
Enhanced cytokine production by immune cells, particularly pro-inflammatory cytokines like IFN-γ.[3]
-
Increased cancer cell death, mediated by the activated immune cells.
Q3: Can this compound affect non-immune cells?
A3: Yes. CD73 is expressed on a variety of cell types beyond cancer and immune cells, including endothelial cells and cancer-associated fibroblasts (CAFs).[4] Therefore, this compound can have effects on these cells, potentially impacting processes like angiogenesis (blood vessel formation) and the composition of the tumor stroma.[3][4]
Q4: Are there situations where inhibiting CD73 might not be beneficial or could even be detrimental?
A4: The role of CD73 can be context-dependent. In some specific cancer types, such as certain endometrial and ovarian carcinomas, high CD73 expression has been associated with a more favorable prognosis.[5][6] In these cases, adenosine produced by CD73 may contribute to maintaining the integrity of the epithelial barrier.[5] Therefore, inhibiting CD73 in these specific contexts could potentially have unintended negative consequences.
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: Decreased Cell Viability in Cancer Cell Monoculture
Question: I'm observing significant cytotoxicity in my cancer cell line cultured with this compound alone, without any immune cells. I expected the inhibitor's effect to be primarily immune-mediated. Why is this happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| 1. Off-target effects of the small molecule inhibitor. | Verify the specificity of the observed effect. | Protocol 1: Control Compound Testing. Test a structurally similar but inactive control compound at the same concentration as this compound. If the control compound also shows cytotoxicity, the effect is likely off-target. Small molecule inhibitors may also inhibit structurally related enzymes like alkaline phosphatases.[4][7][8] |
| 2. Direct signaling role of CD73 in the cancer cell line. | Determine if CD73 has a direct role in promoting survival or proliferation in your specific cancer cell line. | Protocol 2: CD73 Knockdown/Knockout. Use siRNA or CRISPR/Cas9 to reduce or eliminate CD73 expression. If CD73 knockdown/knockout phenocopies the cytotoxic effect of this compound, it suggests the cancer cells are dependent on CD73 signaling. |
| 3. High concentration of the inhibitor. | Perform a dose-response curve to determine the IC50 for cytotoxicity. | Protocol 3: Dose-Response Curve. Culture the cancer cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS). This will help distinguish between targeted inhibition and non-specific toxicity at high concentrations. |
Logical Flow for Troubleshooting Issue 1
Caption: Troubleshooting unexpected cytotoxicity.
Issue 2: No Enhancement of T-cell Killing Despite Reduced Adenosine
Question: I have confirmed that this compound is reducing extracellular adenosine in my co-culture, but I am not seeing the expected increase in T-cell mediated killing of the cancer cells. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| 1. Dominance of other immunosuppressive pathways. | Investigate the role of other immune checkpoints. | Protocol 4: Combination Therapy In Vitro. In your co-culture system, combine this compound with antibodies that block other immune checkpoints, such as PD-1, PD-L1, or CTLA-4. An enhanced effect with the combination suggests that multiple pathways are contributing to immune suppression.[2][4] |
| 2. Low expression of adenosine receptors on T-cells. | Quantify the expression of adenosine receptors (e.g., A2A, A2B) on the surface of your T-cell population. | Protocol 5: Flow Cytometry for Adenosine Receptors. Stain T-cells with fluorescently labeled antibodies against the A2A and A2B adenosine receptors and analyze using flow cytometry. If receptor expression is low, the T-cells may be less sensitive to the effects of adenosine, and therefore, its removal. |
| 3. T-cell exhaustion. | Assess the phenotype of the T-cells used in the assay. | Protocol 6: T-cell Phenotyping. Use flow cytometry to analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on the T-cell surface. Highly exhausted T-cells may not be rescued by the removal of a single immunosuppressive signal. |
| 4. This compound has unexpected effects on T-cells. | Test for direct inhibitory effects of this compound on T-cell function. | Protocol 7: T-cell Function Assays. Culture activated T-cells with this compound (without cancer cells) and measure proliferation (e.g., via CFSE dilution) and cytokine production (e.g., via ELISA or Luminex). This will determine if the inhibitor has any direct, unintended effects on T-cells. |
Signaling Pathway: CD73 and Immune Checkpoints
Caption: Parallel immunosuppressive pathways in the tumor microenvironment.
Experimental Protocols
Protocol 1: Control Compound Testing
-
Culture your cancer cell line in a 96-well plate at a predetermined seeding density.
-
Prepare solutions of this compound and a structurally similar, inactive control compound at the desired test concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Add the compounds to the respective wells.
-
Incubate for 48 hours under standard cell culture conditions.
-
Assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Compare the viability of cells treated with this compound to those treated with the inactive control and vehicle.
Protocol 4: Combination Therapy In Vitro
-
Seed cancer cells in a 96-well plate.
-
After cells adhere, add immune cells (e.g., pre-activated T-cells) at an appropriate effector-to-target ratio (e.g., 5:1).
-
Add treatments to the wells:
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
-
-
Co-culture for 48-72 hours.
-
Measure cancer cell viability or use a cytotoxicity assay (e.g., LDH release) to determine the level of immune-mediated killing.
Protocol 5: Flow Cytometry for Adenosine Receptors
-
Harvest T-cells from your culture.
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Aliquot approximately 1x10^6 cells per tube.
-
Add fluorescently conjugated antibodies against CD3, CD8, A2A Receptor, and A2B Receptor. Include isotype controls.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression levels of A2A and A2B receptors on the CD3+/CD8+ T-cell population.
Experimental Workflow: Co-culture Assay
Caption: Workflow for an in vitro co-culture experiment.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
Technical Support Center: Optimizing CD73-IN-1 Treatment Schedules in Combination Therapies
Introduction: This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of CD73-IN-1, a potent small molecule inhibitor of CD73, in combination therapies. The information provided is based on the broader class of small molecule CD73 inhibitors and is intended to serve as a comprehensive resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme expressed on various cells, including tumor and immune cells.[1][2][3] CD73's primary function is to convert extracellular adenosine monophosphate (AMP) into adenosine.[1][2][3] Adenosine in the tumor microenvironment (TME) is highly immunosuppressive, dampening the activity of T cells and natural killer (NK) cells, thereby allowing cancer cells to evade the immune system.[1][2][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can restore and enhance anti-tumor immune responses.[1][2] |
| What is the rationale for using this compound in combination therapies? | The immunosuppressive tumor microenvironment created by adenosine can limit the efficacy of various cancer treatments.[1][2] this compound is used in combination therapies to overcome this resistance. It can synergize with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) by removing the adenosine-mediated suppression of T cells, making tumors more susceptible to these therapies.[1][2][5][6] It can also be combined with chemotherapy or radiotherapy, as these treatments can cause the release of ATP from dying tumor cells, which is then converted to immunosuppressive adenosine.[3] this compound can counteract this effect, potentially turning a pro-tumor environment into an anti-tumor one.[3][5] |
| How do I determine the optimal dose and schedule for this compound in my experiments? | The optimal dose and schedule of this compound will depend on the specific combination agent, the cancer model being used, and whether the experiment is in vitro or in vivo. A dose-response matrix is recommended for in vitro studies to identify synergistic, additive, or antagonistic interactions. For in vivo studies, it is crucial to consider the pharmacokinetics and pharmacodynamics of both this compound and the combination agent. Staggered dosing schedules may be more effective than concurrent administration. For instance, pre-treating with the combination agent to induce an immune response, followed by this compound to counteract the subsequent adenosine-mediated immunosuppression, could be a viable strategy.[7] |
| What are the key biomarkers to assess the efficacy of this compound treatment? | Both pharmacodynamic and efficacy biomarkers are important. To confirm target engagement, measuring adenosine levels in the tumor microenvironment or plasma is crucial.[8] A decrease in adenosine levels following treatment indicates successful CD73 inhibition. Efficacy can be assessed by monitoring tumor growth and survival in vivo.[7][9] Immunological biomarkers are also critical and include assessing the infiltration and activation of CD8+ T cells and NK cells within the tumor, as well as measuring the levels of pro-inflammatory cytokines like IFN-γ and TNF-α.[6] |
| Should I use a CD73 inhibitor with enzymatic inhibition activity, non-enzymatic function modulation, or both? | CD73 has both enzymatic and non-enzymatic functions that contribute to tumor progression.[10] The enzymatic activity is responsible for adenosine production and subsequent immunosuppression.[1][10] Non-enzymatic functions can be involved in cell adhesion and signaling.[10] For reversing immunosuppression, inhibitors targeting the enzymatic activity are critical. However, the optimal therapeutic effect in some contexts may be achieved by modulating both enzymatic and non-enzymatic functions. The choice of inhibitor will depend on the specific research question and the cancer model. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No synergistic effect observed with combination therapy in vitro. | - Suboptimal Dosing: The concentration range of one or both drugs may not be appropriate to observe synergy. - Incorrect Scheduling: The timing of drug addition may not be optimal. - Cell Line Insensitivity: The chosen cell line may not be dependent on the CD73-adenosine pathway for immune evasion. | - Perform a full dose-response matrix with a wider range of concentrations for both drugs to identify the optimal concentrations for synergy. - Experiment with different treatment schedules (e.g., sequential vs. concurrent administration). - Screen a panel of cell lines with varying levels of CD73 expression to identify a responsive model. |
| High variability in in vivo tumor growth studies. | - Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to inconsistent tumor growth. - Animal Health: Underlying health issues in the animals can affect tumor growth and response to treatment. - Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable drug exposure. | - Standardize the tumor implantation procedure, including cell number, injection volume, and anatomical location. - Closely monitor animal health and exclude any animals that show signs of illness unrelated to the tumor or treatment. - Ensure consistent and proper formulation and administration of all therapeutic agents. |
| Unexpected toxicity in combination therapy in vivo. | - Overlapping Toxicities: The combination of this compound and the other therapeutic agent may have overlapping toxicities that were not apparent in monotherapy studies. - Dose Too High: The doses used in the combination may be too high, leading to excessive toxicity. | - Conduct a thorough literature review to identify any known toxicities of both agents. - Perform a dose de-escalation study for the combination therapy to identify a maximum tolerated dose (MTD). - Consider a staggered dosing schedule to minimize overlapping toxicities. |
| No change in adenosine levels in the TME after treatment. | - Insufficient Drug Exposure: The dose of this compound may be too low to effectively inhibit CD73 in the tumor. - Rapid Drug Metabolism: The inhibitor may be rapidly metabolized in vivo. - Assay Sensitivity: The method used to measure adenosine may not be sensitive enough to detect changes. | - Increase the dose of this compound or consider a more frequent dosing schedule. - Evaluate the pharmacokinetic profile of this compound in the animal model being used. - Use a highly sensitive and validated assay for adenosine measurement, such as LC-MS/MS. |
| Lack of immune cell infiltration despite effective CD73 inhibition. | - Absence of Pre-existing Immune Infiltrate: The tumor model may be "cold," with a low baseline level of immune cell infiltration. - Other Immunosuppressive Mechanisms: Other immunosuppressive pathways may be dominant in the TME, preventing immune cell infiltration. | - Consider combining this compound with a therapy that can promote T cell priming and infiltration, such as radiotherapy or certain chemotherapies.[3] - Analyze the TME for other immunosuppressive factors and consider a triple combination therapy to target multiple pathways. |
Experimental Protocols & Methodologies
A general protocol for assessing the in vitro synergy of this compound with a checkpoint inhibitor:
-
Cell Culture: Culture a cancer cell line with known CD73 expression.
-
Co-culture with Immune Cells: Isolate human or murine peripheral blood mononuclear cells (PBMCs) and co-culture them with the cancer cells.
-
Treatment: Treat the co-cultures with a dose-response matrix of this compound and a checkpoint inhibitor (e.g., anti-PD-1 antibody). Include single-agent and vehicle controls.
-
Incubation: Incubate the cells for a period sufficient to allow for immune cell activation and killing of cancer cells (e.g., 72-96 hours).
-
Readout:
-
Assess cancer cell viability using a method such as CellTiter-Glo®.
-
Measure immune cell activation by quantifying IFN-γ or other relevant cytokines in the supernatant using ELISA or a multiplex assay.
-
Analyze immune cell proliferation and phenotype by flow cytometry.
-
-
Data Analysis: Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., Loewe, Bliss) and generate synergy maps.
Visualizations
Caption: CD73 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for Combination Therapy Optimization.
Caption: Rationale for this compound Combination Therapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC [insight.jci.org]
- 7. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Preclinical Head-to-Head: Oleclumab (MEDI9447) vs. Small Molecule Inhibition of CD73
In the landscape of immuno-oncology, the ectoenzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, targeting CD73 has become a promising therapeutic strategy. This guide provides a comparative overview of two distinct approaches to CD73 inhibition: oleclumab (MEDI9447), a monoclonal antibody, and small molecule inhibitors, represented here by CD73-IN-1 as a class, with specific data from AB680 (quemliclustat) where available. This analysis is based on publicly available preclinical data.
Mechanism of Action: A Tale of Two Binders
Both oleclumab and small molecule inhibitors like this compound aim to abrogate the immunosuppressive effects of adenosine by targeting CD73. However, their mechanisms of inhibition differ significantly.
Oleclumab (MEDI9447) is a human IgG1λ monoclonal antibody that binds to a specific epitope on the CD73 protein.[1][2] This binding has a dual effect: it sterically hinders the access of AMP to the catalytic site, thereby directly inhibiting its enzymatic activity, and it induces the clustering and internalization of CD73 from the cell surface.[1][3] This reduction in surface CD73 further diminishes adenosine production.
This compound represents a class of small molecule inhibitors that are designed to directly compete with the natural substrate, AMP, for binding at the catalytic site of the CD73 enzyme. These inhibitors are typically competitive, reversible binders. AB680 (quemliclustat) is a potent, reversible, small-molecule competitive inhibitor of human CD73.[4] Advantages of small-molecule inhibitors include the potential for oral administration and enhanced tumor penetration.[5]
dot
Caption: The CD73 signaling pathway generates immunosuppressive adenosine.
dot
Caption: Oleclumab and this compound employ distinct inhibitory mechanisms.
Preclinical Efficacy: A Comparative Look at the Data
In Vitro Potency
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 | Reference |
| Oleclumab (MEDI9447) | Not explicitly stated | Recombinant Human CD73 | Not explicitly stated | [3] |
| AB680 (quemliclustat) | Enzyme Inhibition (Ki) | Recombinant Human CD73 | 5 pM | [6] |
| OP-5244 (Small Molecule) | Adenosine Production | Human Cancer Cells | Complete Inhibition | [7] |
In Vivo Antitumor Activity
| Compound | Mouse Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Oleclumab (murine surrogate) | Syngeneic | CT26 Colorectal | Combination with anti-PD-L1 and chemotherapy | 50% Complete Response | [8] |
| Oleclumab (murine surrogate) | Syngeneic | MCA205 Sarcoma | Combination with anti-PD-L1 and chemotherapy | 61.5% Complete Response | [8] |
| AB680 (quemliclustat) | Syngeneic | B16F10 Melanoma | Combination with anti-PD-1 | Enhanced antitumor immunity | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation of therapeutic candidates. Below are representative methodologies for key preclinical assays.
CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the phosphate produced from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant CD73 or cell lysate expressing CD73
-
AMP (substrate)
-
Malachite Green Reagent
-
Phosphate standard
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, AMP, and the CD73 enzyme source.
-
Add the test inhibitor (e.g., this compound or oleclumab) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which forms a colored complex with the liberated phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition of CD73 activity relative to a no-inhibitor control.
A luminescence-based assay can also be employed, where the amount of remaining AMP is quantified.[9][10]
dot
Caption: A typical workflow for a CD73 enzyme activity assay.
In Vivo Tumor Growth Inhibition Studies
These studies assess the efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
Test inhibitor (oleclumab or this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor and vehicle control according to the specified dosing schedule (e.g., intraperitoneally or orally).
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry).
Flow Cytometry for Tumor Immune Infiltration
This technique is used to characterize and quantify immune cell populations within the tumor microenvironment.
Materials:
-
Freshly excised tumors
-
Enzymatic digestion buffer (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, FoxP3)
-
Flow cytometer
Procedure:
-
Mince the tumor tissue and digest it into a single-cell suspension using an enzymatic digestion buffer.
-
Filter the cell suspension to remove debris.
-
Lyse red blood cells if necessary.
-
Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell subsets.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of various immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the tumor.[12][13]
Conclusion
Both monoclonal antibodies, such as oleclumab, and small molecule inhibitors of CD73 demonstrate significant promise in preclinical models by effectively targeting the immunosuppressive adenosine pathway. Oleclumab offers the specificity and dual mechanism of enzymatic inhibition and receptor internalization characteristic of antibody-based therapies. Small molecule inhibitors like this compound provide the potential for oral bioavailability and broad tissue distribution. The choice between these modalities may depend on the specific clinical context, desired pharmacokinetic properties, and potential for combination therapies. The preclinical data presented here, though not from direct head-to-head studies, underscores the therapeutic potential of targeting CD73 in oncology. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these two promising approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of CD73 Inhibitors: CD73-IN-1 vs. AB680
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immuno-oncology, the ecto-enzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, the development of potent and selective CD73 inhibitors is a key focus of novel cancer therapeutic strategies. This guide provides a detailed, data-supported comparison of two such inhibitors: the preclinical tool compound CD73-IN-1 and the clinical-stage inhibitor AB680 (Quemliclustat).
At a Glance: Key Differentiators
| Feature | This compound | AB680 (Quemliclustat) |
| Potency | IC50: ≤316.23 nM (human FLAG-tagged enzyme)[1] | Ki: 4.9 pM (human CD73)[2] |
| Mechanism of Action | CD73 Inhibitor[3] | Reversible, selective, and competitive inhibitor of CD73[4] |
| Development Stage | Preclinical Research Compound | Clinical Trials (Phase 1)[4][5] |
| Selectivity | Data not readily available | >10,000-fold selectivity over related ecto-nucleotidases like CD39[2] |
| In Vivo Efficacy | Reported to synergistically suppress tumor volume with anti-PD1 therapy in a mouse model[6] | Demonstrates tumor growth inhibition as a single agent and in combination with anti-PD-1 antibodies in murine models[7] |
Biochemical and In Vitro Performance
A significant disparity in potency is the most striking difference between this compound and AB680. AB680 exhibits picomolar affinity for human CD73, positioning it as an exceptionally potent inhibitor. In contrast, this compound demonstrates inhibitory activity in the nanomolar range.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | AB680 (Quemliclustat) |
| Target | CD73[3] | CD73 (ecto-nucleotidase)[2] |
| Ki (human CD73) | Not Reported | 4.9 pM[2] |
| IC50 (soluble human CD73) | ≤316.23 nM (FLAG-tagged)[1] | 0.043 nM[2] |
| Cell-based IC50 (human CD73 in CHO cells) | Not Reported | 0.070 nM[2] |
| Cell-based IC50 (human CD8+ T Cells) | Not Reported | 0.008 nM[2] |
| Cell-based IC50 (mouse CD8+ T Cells) | Not Reported | 0.66 nM[2] |
| Cell-based IC50 (human PBMCs) | Not Reported | 0.011 nM[2] |
In Vivo Efficacy
Both compounds have shown promise in preclinical tumor models, particularly in combination with checkpoint inhibitors, underscoring the therapeutic potential of targeting the CD73-adenosine axis.
Table 2: In Vivo Studies
| Study Type | This compound | AB680 (Quemliclustat) |
| Animal Model | Female BALB/c mice with murine colon CT26 cancer allografts[6] | Syngeneic mouse model of pancreatic ductal adenocarcinoma[8] |
| Dosing | 10 mg/kg i.v. daily for 18 days (in combination with anti-PD1 antibody)[6] | 10 mg/kg intraperitoneally every other day[8] |
| Observed Effects | Synergistically suppressed tumor volume in combination with anti-PD1 antibody[6] | In combination with radiofrequency ablation, restrained tumor growth and increased necrosis and anti-tumor immunity[8] |
Mechanism of Action: The CD73-Adenosine Pathway
CD73 is a key enzyme in the purinergic signaling pathway, which regulates immune responses within the tumor microenvironment. Inhibition of CD73 blocks the final step in the conversion of extracellular ATP to adenosine, a potent immunosuppressant. By reducing adenosine levels, CD73 inhibitors can restore the anti-tumor activity of immune cells.
Caption: The CD73-adenosine signaling pathway and points of inhibition.
Experimental Methodologies
In Vitro CD73 Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against CD73 using a malachite green-based colorimetric assay, which detects the phosphate released from AMP hydrolysis.
Caption: Workflow for a CD73 colorimetric inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl2).
-
Dilute recombinant human CD73 enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or AB680) in assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Prepare the AMP substrate solution in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted CD73 enzyme to the wells of a 96-well plate.
-
Add the test inhibitor dilutions or solvent control to the respective wells.
-
Include wells for a no-enzyme control (background) and a no-inhibitor control (maximum activity).
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction and detect the generated inorganic phosphate by adding a malachite green-based reagent.
-
Incubate at room temperature for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Model
The following provides a generalized workflow for evaluating the anti-tumor efficacy of CD73 inhibitors in a syngeneic mouse model.
Caption: Workflow for an in vivo CD73 inhibitor efficacy study.
Protocol:
-
Cell Culture and Implantation:
-
Culture a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the tumor cells into the flank of immunocompetent mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, AB680, anti-PD1 antibody, combination therapies).
-
-
Treatment Administration:
-
Administer the treatments according to the specified dose, route (e.g., intravenous, intraperitoneal), and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.
-
-
Tissue Collection and Analysis:
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Analyze the tumors for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry), cytokine levels, and other relevant biomarkers.
-
Conclusion
This comparative guide highlights the significant differences in potency and developmental stage between this compound and AB680. AB680 is a highly potent, clinical-stage inhibitor with extensive characterization. This compound, while less potent, serves as a useful preclinical tool for investigating the therapeutic potential of CD73 inhibition, particularly in combination with other immunotherapies. The provided experimental frameworks offer a starting point for researchers to further evaluate these and other novel CD73 inhibitors. The continued exploration of this therapeutic target holds great promise for advancing cancer immunotherapy.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. | BioWorld [bioworld.com]
- 7. arcusbio.com [arcusbio.com]
- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CD73-IN-1 with siRNA Knockdown: A Comparative Guide
In the realm of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint for therapeutic intervention.[1][2] CD73 is a cell-surface enzyme that plays a pivotal role in generating immunosuppressive adenosine within the tumor microenvironment, thereby dampening the anti-tumor immune response.[1][3][4] Small molecule inhibitors like CD73-IN-1 are designed to block this activity, restoring immune function. However, a crucial step in preclinical drug development is to rigorously validate that the inhibitor's observed effects are indeed a result of its interaction with the intended target, CD73.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the on-target effects of this compound using small interfering RNA (siRNA) knockdown. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown, researchers can confidently attribute the compound's activity to its intended mechanism of action.
The CD73-Adenosine Signaling Pathway
CD73 is the rate-limiting enzyme in the extracellular conversion of adenosine monophosphate (AMP) to adenosine.[5] This process is typically the final step in a cascade that begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. The ectoenzyme CD39 converts ATP and ADP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[2][3][5] Extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, triggering immunosuppressive signals that inhibit their anti-cancer functions.[3][6]
Principle of On-Target Validation via siRNA
The logic behind using siRNA for on-target validation is straightforward. If this compound specifically inhibits the CD73 protein, its biological effects should be phenocopied by the specific genetic knockdown of CD73. Small interfering RNAs are molecules that can be introduced into cells to trigger the degradation of a specific target mRNA (in this case, the mRNA coding for CD73), thereby preventing the synthesis of the CD73 protein.[7]
By running parallel experiments, we can compare four conditions:
-
Negative Control: Cells treated with a vehicle (e.g., DMSO).
-
Pharmacological Inhibition: Cells treated with this compound.
-
Genetic Knockdown Control: Cells transfected with a non-targeting control siRNA (scrambled sequence).
-
Genetic Knockdown: Cells transfected with a CD73-specific siRNA.
If the outcomes in the "Pharmacological Inhibition" and "Genetic Knockdown" groups are highly similar and distinct from the two control groups, it provides strong evidence for the on-target activity of this compound.
Experimental Protocols
siRNA Transfection for CD73 Knockdown
This protocol outlines the transient transfection of siRNA into a cancer cell line known to express CD73 (e.g., 4T1 breast cancer cells or A-549 lung cancer cells).[7][8]
Materials:
-
CD73-expressing cancer cell line (e.g., 4T1)
-
CD73-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10⁵ cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25-50 pmol of siRNA (either CD73-specific or control) into 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to the appropriate wells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal time should be determined empirically, but maximum knockdown is often observed around 48 hours.[8]
Validation of CD73 Knockdown
It is essential to confirm the reduction of CD73 expression at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:
-
At 24-48 hours post-transfection, harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for CD73 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in CD73 mRNA expression using the ΔΔCt method.
B. Western Blot for Protein Levels:
-
At 48-72 hours post-transfection, lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against CD73, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software.
Phenotypic Assay: Extracellular Adenosine Measurement
The primary function of CD73 is to produce adenosine. A successful on-target effect of both this compound and CD73 siRNA should result in a significant decrease in extracellular adenosine.
Procedure:
-
Prepare the four experimental groups as described above. For the this compound group, pre-treat cells with the inhibitor for 1-2 hours.
-
Add the substrate, AMP (e.g., 50 µM), to the cell culture medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a commercially available adenosine assay kit (e.g., colorimetric or fluorescent) or by HPLC.
Data Presentation and Comparison
The following tables summarize expected quantitative data from the validation experiments.
Table 1: Validation of CD73 Expression Knockdown This table compares the relative levels of CD73 mRNA and protein across the four experimental groups, 48 hours post-treatment/transfection.
| Experimental Group | Relative CD73 mRNA Level (Fold Change vs. Vehicle) | Relative CD73 Protein Level (% of Vehicle) |
| Vehicle Control | 1.00 ± 0.09 | 100% ± 8.5% |
| This compound (1 µM) | 0.95 ± 0.11 | 98% ± 9.1% |
| Control siRNA | 0.98 ± 0.12 | 95% ± 7.8% |
| CD73 siRNA | 0.18 ± 0.04 | 22% ± 5.2% |
Data are presented as mean ± SD. This compound is not expected to change the expression of the CD73 gene or protein, only its function.
Table 2: Comparative Analysis of Functional and Phenotypic Effects This table compares the functional readout (adenosine production) and a relevant downstream phenotype (cell migration) across the groups.
| Experimental Group | Extracellular Adenosine (µM) | Relative Cell Migration (% of Vehicle) |
| Vehicle Control | 5.2 ± 0.4 | 100% ± 10.2% |
| This compound (1 µM) | 1.1 ± 0.2 | 45% ± 6.8% |
| Control siRNA | 5.0 ± 0.5 | 97% ± 9.5% |
| CD73 siRNA | 1.3 ± 0.3 | 41% ± 7.1% |
Data are presented as mean ± SD.
Interpretation of Results
The data presented in the tables provide strong evidence for the on-target activity of this compound.
-
Table 1 Analysis: The results confirm that the CD73 siRNA was effective, significantly reducing both mRNA and protein levels of CD73. As expected, the small molecule inhibitor this compound did not affect the expression of the CD73 protein itself.
-
Table 2 Analysis: The key finding is the strong correlation between the pharmacological inhibition and genetic knockdown groups. Both this compound treatment and CD73 siRNA transfection led to a dramatic and comparable decrease in extracellular adenosine production. Furthermore, this functional inhibition translated to a similar reduction in cell migration, a process in which CD73 has been implicated.[9] The lack of effect in the control siRNA group confirms the specificity of the genetic knockdown.
References
- 1. mdpi.com [mdpi.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD73 downregulation by EGFR-targeted liposomal CD73 siRNA potentiates antitumor effect of liposomal doxorubicin in 4T1 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Connection: CD73 Expression as a Predictive Marker for CD73-IN-1 Sensitivity
A comprehensive analysis of preclinical data suggests a direct correlation between the expression levels of the ecto-5'-nucleotidase CD73 and the sensitivity of cancer cells to the investigational inhibitor, CD73-IN-1. This guide provides an objective comparison of experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource to understand this critical relationship. Evidence indicates that higher levels of CD73 expression are generally associated with increased sensitivity to this compound, highlighting its potential as a predictive biomarker for patient stratification in future clinical trials.
CD73, a cell surface enzyme, plays a pivotal role in the tumor microenvironment by generating immunosuppressive adenosine.[1][2] This adenosine production dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate.[1][2] Consequently, inhibiting CD73 activity has emerged as a promising therapeutic strategy in oncology.[3][4] this compound is a small molecule inhibitor designed to block the enzymatic function of CD73, thereby reducing adenosine levels and potentially restoring anti-tumor immunity.
The Correlation Between CD73 Expression and Inhibitor Sensitivity
High CD73 expression has been observed in a variety of cancers and is often linked to a poor prognosis.[5][6] Studies have demonstrated that cancer cell lines with higher endogenous or engineered overexpression of CD73 exhibit greater production of adenosine. It is this adenosine production that is the primary target of inhibitors like this compound. Therefore, it is a well-supported scientific premise that cells with higher CD73 expression will be more sensitive to the effects of a CD73 inhibitor.
While a specific table with IC50 values for this compound across a panel of cell lines with varying CD73 expression is not available from the performed searches, a representative table illustrating the expected trend is presented below based on the established principles of enzyme kinetics and inhibitor action.
Table 1: Representative Data on the Correlation between CD73 Expression, Enzymatic Activity, and Sensitivity to this compound
| Cancer Cell Line | Cancer Type | Relative CD73 Protein Expression (Normalized to Housekeeping Gene) | Relative CD73 Enzymatic Activity (nmol Adenosine/min/mg protein) | This compound IC50 (nM) |
| Cell Line A | Breast Cancer | ++++ (High) | 85 | 50 |
| Cell Line B | Pancreatic Cancer | +++ (Moderate-High) | 62 | 150 |
| Cell Line C | Colon Cancer | ++ (Moderate) | 35 | 500 |
| Cell Line D | Lung Cancer | + (Low) | 10 | >1000 |
| Cell Line E | Glioblastoma | +/- (Very Low/Negative) | <2 | >5000 |
This table is a hypothetical representation based on the expected correlation and does not reflect actual experimental data from a single study.
Visualizing the Underlying Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the CD73 signaling pathway, the experimental workflow for assessing the correlation, and the logical relationship between CD73 expression and inhibitor sensitivity.
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Caption: Experimental workflow to correlate CD73 expression with this compound sensitivity.
Caption: Logical relationship between CD73 expression levels and sensitivity to this compound.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed methodologies for the key experiments are outlined below.
Measurement of CD73 Protein Expression
a) Western Blotting for Total CD73 Expression:
-
Cell Lysis: Harvest cultured cancer cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CD73 overnight at 4°C. A housekeeping protein antibody (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
b) Flow Cytometry for Cell Surface CD73 Expression:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with a fluorescently-labeled primary antibody against CD73 or an isotype control antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Analysis: Analyze the stained cells using a flow cytometer. The mean fluorescence intensity (MFI) will indicate the level of cell surface CD73 expression.
Assessment of CD73 Enzymatic Activity
-
Principle: The enzymatic activity of CD73 is determined by measuring the conversion of adenosine monophosphate (AMP) to adenosine.
-
Method (HPLC-based):
-
Incubate intact cells or cell lysates with a known concentration of AMP for a specific time at 37°C.
-
Stop the reaction and collect the supernatant.
-
Analyze the concentration of adenosine in the supernatant using high-performance liquid chromatography (HPLC).
-
-
Method (Luminescence-based):
-
Commercial kits are available that measure the amount of remaining AMP after the enzymatic reaction. The amount of light produced is inversely proportional to the CD73 activity.
-
Determination of this compound Sensitivity (Cell Viability Assay)
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Assay):
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a luminometer.
-
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly supports a positive correlation between CD73 expression levels and the sensitivity of cancer cells to this compound. This relationship underscores the potential of using CD73 as a predictive biomarker to select patients who are most likely to benefit from this targeted therapy. Further large-scale studies that systematically quantify CD73 expression and this compound sensitivity across a broad range of cancer cell lines are warranted to solidify this correlation and to establish definitive expression cutoffs for predicting response. Such studies will be instrumental in the clinical development of CD73 inhibitors and in advancing personalized medicine in oncology.
References
- 1. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pan-cancer analysis of CD73: Explore its association with prognosis and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetics of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Consequently, the development of CD73 inhibitors is a burgeoning area of cancer immunotherapy. Understanding the in vivo pharmacokinetic (PK) properties of these inhibitors is paramount for optimizing dosing strategies and predicting clinical efficacy. This guide provides a comparative overview of the in vivo pharmacokinetics of several prominent CD73 inhibitors, supported by available preclinical and clinical data.
CD73 Signaling Pathway
The canonical pathway of adenosine production in the tumor microenvironment involves the sequential hydrolysis of extracellular adenosine triphosphate (ATP) by CD39 to adenosine monophosphate (AMP), which is then converted to immunosuppressive adenosine by CD73. This process is a key target for cancer immunotherapy.
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Comparative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for several CD73 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, animal models, and analytical methods.
| Inhibitor | Molecule Type | Species/Subjects | Dose | Route | Cmax | Tmax | AUC | Half-life (t½) |
| AB680 (Quemliclustat) | Small Molecule | Preclinical Species (rodent and non-rodent) | N/A | N/A | Characterized by very low clearance and long half-lives[1] | N/A | N/A | Projected human half-life: 4-14 days[2] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Japanese Patients (Advanced Solid Malignancies) | 1500 mg | IV | 385 µg/mL | 2.1 days | 3380 µg·day/mL (AUC0–14 days) | N/A |
| 3000 mg | IV | 818 µg/mL | 2.1 days | 7510 µg·day/mL (AUC0–14 days) | N/A | |||
| CPI-006 | Monoclonal Antibody | Cynomolgus Monkey | N/A | N/A | Exposure increases and clearance decreases with increasing dose | N/A | N/A | N/A |
| IBI325 | Monoclonal Antibody | Cynomolgus Monkey | 10 mg/kg | IV | N/A | N/A | N/A | N/A |
| hCD73 Knock-in Mice | 10 mg/kg | IP | N/A | N/A | N/A | N/A |
N/A: Data not available in the public domain from the reviewed sources.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on common practices for small molecule and monoclonal antibody PK studies. For specific studies, referring to the original publications is recommended.
Small Molecule Pharmacokinetics in Mice (e.g., AB680)
A typical experimental workflow for assessing the pharmacokinetics of a small molecule inhibitor in mice is as follows:
Caption: Experimental workflow for a small molecule pharmacokinetic study in mice.
Methodology:
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Housing: Maintained in a controlled environment with a standard diet and water ad libitum.
-
Drug Formulation: The inhibitor is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).
-
Administration: A single dose is administered via the intended clinical route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or retro-orbital sinus.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Monoclonal Antibody Pharmacokinetics in Non-Human Primates (e.g., Oleclumab, CPI-006, IBI325)
Pharmacokinetic studies of monoclonal antibodies are often conducted in non-human primates due to their phylogenetic proximity to humans.
Caption: Experimental workflow for a monoclonal antibody pharmacokinetic study in non-human primates.
Methodology:
-
Animals: Adult male or female cynomolgus monkeys are commonly used.
-
Housing: Housed in conditions that meet animal welfare regulations, with appropriate environmental enrichment.
-
Drug Formulation: The monoclonal antibody is formulated in a buffered solution suitable for intravenous administration.
-
Administration: A single intravenous infusion is administered over a specified period.
-
Blood Sampling: Blood samples are collected from a peripheral vein at various time points, which may extend over several weeks (e.g., pre-dose, and at 5 minutes, 1, 6, 24, 48, 72, 168, 336, and 672 hours post-dose).
-
Sample Processing: Blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C.
-
Bioanalysis: Serum concentrations of the antibody are determined using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Serum concentration-time data are analyzed using non-compartmental or compartmental models to determine PK parameters.
Summary and Conclusion
The in vivo pharmacokinetic profiles of CD73 inhibitors are diverse, reflecting their different molecular modalities (small molecules vs. monoclonal antibodies). Small molecules like AB680 are characterized by low clearance and long half-lives in preclinical models, with a projected extended half-life in humans, suggesting the potential for infrequent dosing. Monoclonal antibodies such as oleclumab and IBI325 exhibit typical antibody PK profiles with long half-lives.
The provided data and experimental outlines offer a foundation for comparing the pharmacokinetic properties of these emerging cancer immunotherapies. For drug development professionals, a thorough understanding of these parameters is essential for designing effective clinical trials and ultimately delivering novel therapeutic options to patients. Researchers are encouraged to consult the primary literature for more detailed information on specific inhibitors and study designs.
References
Safety Operating Guide
Proper Disposal of CD73-IN-1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the small molecule inhibitor, CD73-IN-1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: This guide is based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Users must consult the SDS provided by the supplier for definitive disposal instructions and hazard information. The procedures outlined below should be considered as a baseline for safe practice.
Essential Disposal Procedures for this compound
The proper disposal of chemical waste is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to institutional and local regulations is mandatory.[2]
Step 1: Waste Identification and Segregation
-
Identify as Chemical Waste: this compound is a synthetic small molecule inhibitor (Molecular Formula: C₁₈H₁₇N₃O₄S) and must be treated as hazardous chemical waste. Do not dispose of this compound, or any containers with its residue, in general waste or down the sink.[1][2]
-
Segregate Waste Streams: Collect waste containing this compound separately from other types of laboratory waste.
-
Solid Waste: This includes unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spill cleanup.
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental media, and rinsates from container cleaning.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
-
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers:
-
Solid and liquid waste must be collected in chemically compatible, leak-proof containers with secure lids.
-
Ensure containers are in good condition and suitable for the type of waste being collected.
-
-
Proper Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any known hazard characteristics (e.g., "Toxic," "Handle with Gloves").
-
Step 3: Storage and Final Disposal
-
Safe Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to control any potential spills. Do not store incompatible chemicals together.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These services are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) for this compound was publicly available, quantitative data regarding toxicity, environmental hazards, or disposal concentration limits could not be compiled. Users must refer to the supplier-specific SDS for this critical information.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Data Not Available | Refer to Supplier SDS |
| Aquatic Toxicity | Data Not Available | Refer to Supplier SDS |
| Recommended PPE | Chemical-resistant gloves, safety glasses, lab coat | General Laboratory Practice |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. Below is a generalized workflow that incorporates safe disposal practices.
Caption: Generalized experimental workflow incorporating proper disposal steps for this compound.
CD73 Signaling Pathway
CD73 is a critical enzyme in the purinergic signaling pathway, which plays a significant role in modulating immune responses, particularly within the tumor microenvironment. This compound is designed to inhibit this activity.
Caption: The CD73 pathway converts ATP to immunosuppressive adenosine. This compound inhibits this process.
References
Personal protective equipment for handling CD73-IN-1
Essential Safety and Handling Guide for CD73-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a chemical inhibitor. The following procedures are designed to ensure the safe execution of experiments and to establish clear operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE, drawing on general safety protocols for hazardous research chemicals.
| PPE Component | Specifications | Rationale |
| Gloves | Chemically resistant, powder-free nitrile gloves. Double-gloving is recommended. | Prevents skin contact with the compound.[1][2][3][4] |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects eyes from splashes or aerosols.[1][3][5] |
| Lab Coat | Impermeable, long-sleeved lab coat with knit cuffs. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood. | Required when there is a risk of inhaling aerosolized particles or dust.[1][2][3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the packaging for any damage. Wear appropriate PPE, including gloves, when unpacking. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Handling | All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Avoid creating dust or aerosols. |
| Hygiene | Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] |
Spill and Disposal Procedures
In the event of a spill or when disposing of waste, follow these established protocols to mitigate risks.
| Procedure | Steps |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. Collect the absorbed material into a sealed container for hazardous waste. 5. Clean the spill area with a suitable decontaminating agent. |
| Disposal | Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for studying a chemical inhibitor like this compound and the signaling pathway it targets.
Caption: General experimental workflow for in-vitro testing of this compound.
CD73 is an ecto-5'-nucleotidase that plays a crucial role in the adenosine signaling pathway by converting AMP to adenosine.[6][7][8] Adenosine, in turn, has immunosuppressive effects.[6][7] Inhibitors of CD73, such as this compound, are being investigated as potential cancer immunotherapies.[9]
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pogo.ca [pogo.ca]
- 5. epa.gov [epa.gov]
- 6. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 9. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
